An In-depth Technical Guide on the Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu
An In-depth Technical Guide on the Peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the peptide with the amino acid sequence Alanine-Alanine-Alanine-Tyrosine-Glycine-Glycine-Phenylalanine-Leucine. This octapeptide is identified as a fragment of β-lipotropin, a hormone derived from pro-opiomelanocortin (POMC). This document synthesizes the available information regarding its structure, and putative functions based on its origin, and provides generalized experimental protocols relevant to its study. Due to a lack of specific research on this particular fragment, this guide also places it within the broader context of β-lipotropin and its biologically active peptide derivatives.
Introduction
The peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is an octapeptide with the chemical formula C37H52N8O10 and a molecular weight of approximately 768.86 g/mol .[1] It is classified as a fragment of β-lipotropin.[1][2][3] β-lipotropin is a 90-amino acid polypeptide hormone synthesized in the anterior pituitary gland through the cleavage of its precursor, pro-opiomelanocortin (POMC). The POMC precursor is the source of several biologically active peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormone (MSH), and endorphins.
The significance of many β-lipotropin fragments lies in their diverse physiological roles, which range from pain modulation to metabolic regulation. For instance, β-endorphin, a potent endogenous opioid, is a well-characterized fragment of β-lipotropin and exhibits strong analgesic properties. While the specific functions of the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu fragment are not well-documented in publicly available literature, its origin suggests potential involvement in similar physiological pathways.
Structure
Primary Structure
The primary structure of the peptide is the linear sequence of its constituent amino acids, which is:
NH₂ - Ala - Ala - Ala - Tyr - Gly - Gly - Phe - Leu - COOH
This sequence is defined by the peptide bonds linking the α-amino group of one amino acid to the α-carboxyl group of the adjacent amino acid.
Physicochemical Properties
Based on its amino acid composition, the peptide is expected to have a mix of hydrophobic (Alanine, Phenylalanine, Leucine) and polar (Tyrosine) residues. The presence of Tyrosine allows for potential post-translational modifications such as phosphorylation, which could modulate its biological activity.
Putative Function and Biological Context
Direct experimental evidence detailing the specific function of the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu peptide is scarce. However, its identity as a β-lipotropin fragment provides a basis for inferring its potential biological roles.
β-Lipotropin and its derivatives are known to be involved in:
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Pain Modulation: β-endorphin, a fragment of β-lipotropin, is a potent endogenous opioid that binds to opioid receptors in the central and peripheral nervous systems to produce analgesia. Given the presence of the Tyr-Gly-Gly-Phe motif, which is a core recognition sequence for opioid receptors, in the vicinity of the studied peptide's sequence within the larger β-lipotropin structure, it is plausible that this fragment could have some affinity for opioid receptors, although this remains to be experimentally verified.
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Steroidogenesis: Studies have shown that β-lipotropin and some of its fragments can stimulate the production of aldosterone (B195564) from the adrenal gland. This suggests a potential role in regulating electrolyte balance and blood pressure.
The processing of the POMC pro-hormone is a key determinant of the biological activities generated. The pathway is illustrated in the diagram below.
Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative data for the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu peptide, such as receptor binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50). The following table is provided as a template for researchers to populate as data becomes available.
| Parameter | Receptor/Enzyme | Assay Type | Value | Units | Reference |
| Ki | e.g., µ-opioid receptor | Radioligand Binding | - | nM | - |
| IC50 | e.g., Dipeptidyl peptidase IV | Enzyme Inhibition | - | µM | - |
| EC50 | e.g., Aldosterone secretion | Functional Assay | - | nM | - |
Experimental Protocols
The following sections provide detailed methodologies for key experiments that would be relevant for the characterization of the Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu peptide. These are generalized protocols and may require optimization for this specific peptide.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the chemical synthesis of the peptide.
Materials:
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Fmoc-Leu-Wang resin
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Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
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Diethyl ether (cold)
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HPLC grade water and acetonitrile
Procedure:
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Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
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Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).
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-
Amino Acid Coupling:
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In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Phe-OH), HBTU, HOBt, and DIPEA in DMF.
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Add the activation mixture to the resin and agitate for 2 hours.
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Perform a Kaiser test to confirm the completion of the coupling reaction.
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Drain and wash the resin with DMF (3x) and DCM (3x).
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Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Gly, Tyr, Ala, Ala, Ala).
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Cleavage and Deprotection:
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After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
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Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
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Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the peptide for opioid receptors.
Materials:
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Cell membranes expressing the opioid receptor of interest (e.g., µ, δ, or κ)
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Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
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Non-specific binding control (e.g., Naloxone)
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Test peptide (Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu) at various concentrations
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96-well plates
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Glass fiber filters
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Scintillation cocktail and counter
Procedure:
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Assay Setup: In a 96-well plate, set up triplicate wells for:
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Total Binding: Cell membranes + radioligand.
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Non-specific Binding: Cell membranes + radioligand + a high concentration of naloxone.
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Competitive Binding: Cell membranes + radioligand + varying concentrations of the test peptide.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the test peptide concentration.
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Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
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Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Conclusion and Future Directions
The peptide Ala-Ala-Ala-Tyr-Gly-Gly-Phe-Leu is a fragment of the pro-hormone β-lipotropin. While its specific biological functions remain to be elucidated, its origin suggests potential roles in pathways modulated by other β-lipotropin-derived peptides, such as opioid signaling and steroidogenesis. The lack of dedicated research on this octapeptide presents an opportunity for future investigations. Key research questions to address include:
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Does this peptide bind to opioid or other G-protein coupled receptors?
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What is its functional activity at these receptors (agonist, antagonist, or allosteric modulator)?
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Is this peptide endogenously produced, and if so, under what physiological conditions?
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What are its metabolic stability and pharmacokinetic properties?
The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize this peptide, which will be crucial in uncovering its physiological significance and potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Detection and affinity purification of beta-endorphin precursors using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]
